molecular formula C20H21N3O4 B14086129 N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14086129
M. Wt: 367.4 g/mol
InChI Key: FMQHGDHKWBHKLE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO₄, or CrO₃ can be used under mild to strong acidic conditions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both 2,5-dimethoxyphenyl and 2-hydroxy-3,5-dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-11-7-12(2)19(24)14(8-11)15-10-17(23-22-15)20(25)21-16-9-13(26-3)5-6-18(16)27-4/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

FMQHGDHKWBHKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)O)C

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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